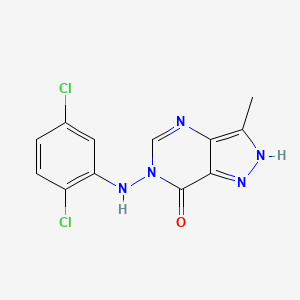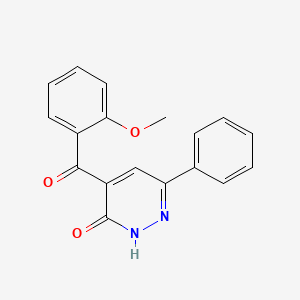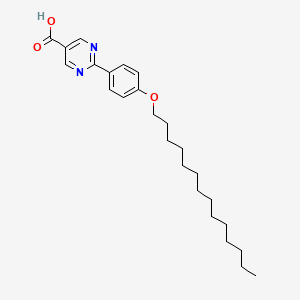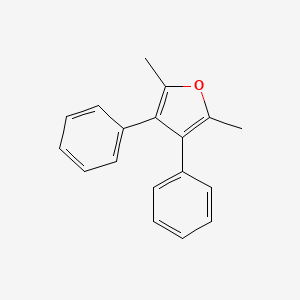![molecular formula C16H11ClN2S B12910394 3-[(4-Chlorophenyl)thio]-5-cyano-2-methyl-1h-indole CAS No. 628736-65-2](/img/structure/B12910394.png)
3-[(4-Chlorophenyl)thio]-5-cyano-2-methyl-1h-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-Chlorophenyl)thio)-2-methyl-1H-indole-5-carbonitrile: is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a 4-chlorophenylthio group attached to the indole ring, along with a methyl group at the 2-position and a carbonitrile group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chlorophenyl)thio)-2-methyl-1H-indole-5-carbonitrile typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the 4-Chlorophenylthio Group: The 4-chlorophenylthio group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the indole derivative with 4-chlorothiophenol in the presence of a base such as sodium hydride or potassium carbonate.
Addition of the Methyl Group: The methyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole derivative reacts with a methyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced via a cyanation reaction, where the indole derivative reacts with a cyanating agent such as copper(I) cyanide.
Industrial Production Methods
In an industrial setting, the synthesis of 3-((4-Chlorophenyl)thio)-2-methyl-1H-indole-5-carbonitrile can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yields.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the 4-chlorophenylthio group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenylthio group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Biological Probes: Due to its unique structure, the compound can be used as a probe in biological studies to investigate enzyme interactions and receptor binding.
Medicine
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-((4-Chlorophenyl)thio)-2-methyl-1H-indole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((4-Bromophenyl)thio)-2-methyl-1H-indole-5-carbonitrile: Similar structure with a bromine atom instead of chlorine.
3-((4-Methylphenyl)thio)-2-methyl-1H-indole-5-carbonitrile: Similar structure with a methyl group instead of chlorine.
3-((4-Fluorophenyl)thio)-2-methyl-1H-indole-5-carbonitrile: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
The presence of the 4-chlorophenylthio group in 3-((4-Chlorophenyl)thio)-2-methyl-1H-indole-5-carbonitrile imparts unique electronic and steric properties to the compound, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Propriétés
Numéro CAS |
628736-65-2 |
|---|---|
Formule moléculaire |
C16H11ClN2S |
Poids moléculaire |
298.8 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)sulfanyl-2-methyl-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C16H11ClN2S/c1-10-16(20-13-5-3-12(17)4-6-13)14-8-11(9-18)2-7-15(14)19-10/h2-8,19H,1H3 |
Clé InChI |
FVQBHUZQAGMWKD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(N1)C=CC(=C2)C#N)SC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







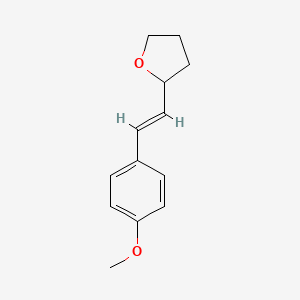
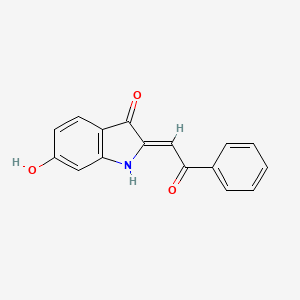
![4-(2-((6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino)ethyl)benzenesulfonamide](/img/structure/B12910376.png)
